1,1,7,7-Tetramethyl-8-methoxyjulolidine
Description
Significance of Julolidine (B1585534) Derivatives in Photophysical and Material Sciences Research
Julolidine derivatives are renowned for their exceptional photophysical properties, which are largely attributable to the electron-donating nature of the julolidine nitrogen atom and the rigidified molecular structure. This combination often leads to compounds with high fluorescence quantum yields, significant two-photon absorption cross-sections, and pronounced solvatochromism. nih.govrsc.org These properties are highly sought after in the design of advanced materials.
In the realm of material sciences , julolidine-based compounds are integral to the development of:
Nonlinear Optical (NLO) Materials: The strong intramolecular charge transfer characteristics of push-pull systems incorporating a julolidine donor lead to large second-order NLO responses, making them suitable for applications in electro-optic modulators and other photonic devices. researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency of certain julolidine derivatives makes them promising candidates for use as emitters in OLEDs, contributing to brighter and more efficient displays.
Dye-Sensitized Solar Cells (DSSCs): As potent electron donors, julolidine moieties are incorporated into organic dyes used in DSSCs to enhance the efficiency of light harvesting and electron injection. rsc.org
Fluorescent Sensors: The sensitivity of the fluorescence of julolidine derivatives to their local environment allows for the design of chemosensors for detecting ions and other small molecules. researchgate.net
The following table summarizes the key photophysical properties of selected julolidine derivatives, showcasing their tunability and performance.
| Derivative Name | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
| Julolidine-fused anthracene (B1667546) | 450 | 518 | 0.55 | Toluene |
| Julolidine-structured pyrido[3,4-b]indole | Varies with solvent | Varies with solvent | Not specified | Various |
| Julolidine-based NLO chromophore (JMG) | Not specified | Not specified | Not applicable | Not applicable |
| Julolidine-phthalocyanine dye | Varies with metal center | Varies with metal center | Not specified | Various |
Data compiled from multiple research sources. nih.govworldscientific.combenthamdirect.comrsc.org
Overview of 1,1,7,7-Tetramethyl-8-methoxyjulolidine as a Preeminent Chemical Intermediate in Synthesis
While specific research detailing the widespread preeminence of this compound as a chemical intermediate is not extensively documented in publicly available literature, its molecular architecture suggests a significant potential in synthetic chemistry. The structural features of this compound—a julolidine core with tetramethyl substitution and a methoxy (B1213986) group—provide a unique combination of steric and electronic properties.
The tetramethyl groups at the 1 and 7 positions offer steric hindrance, which can influence the solubility and aggregation properties of its derivatives. This can be particularly advantageous in preventing fluorescence quenching in the solid state. The methoxy group at the 8-position, an electron-donating group, can further enhance the electron-donating capacity of the julolidine scaffold, thereby favorably modulating the photophysical properties of the resulting dyes and materials.
Given the known applications of functionalized julolidines, this compound serves as a valuable building block for the synthesis of a new generation of:
Solvatochromic Dyes: The combination of the rigid julolidine framework and the electron-rich aromatic system makes it an excellent precursor for dyes that exhibit a pronounced color change in response to solvent polarity.
Advanced NLO Chromophores: The enhanced electron-donating ability imparted by the methoxy group can lead to chromophores with superior hyperpolarizability.
Specialized Fluorescent Probes: The specific substitution pattern can be exploited to create probes with tailored binding affinities and photophysical responses to target analytes.
Historical Context of Julolidine Synthesis and Derivatization in Academic Research
The history of julolidine chemistry dates back to the late 19th century. The first synthesis of the parent julolidine molecule was reported by G. Pinkus in 1892. wikipedia.org Since its discovery, a variety of synthetic methodologies have been developed to construct the julolidine ring system.
Early synthetic routes often involved the reaction of aniline (B41778) or its derivatives with 1,3-dihalopropanes or related bifunctional reagents under harsh conditions. Over the years, research has focused on developing more efficient and versatile synthetic strategies. These include intramolecular cyclization reactions and the use of modern cross-coupling techniques to introduce a wide array of functional groups onto the julolidine scaffold. researchgate.net
The derivatization of the julolidine core has been a major focus of academic research, driven by the desire to fine-tune its electronic and photophysical properties for specific applications. The introduction of various substituents at different positions of the julolidine ring has led to a vast library of compounds with a broad spectrum of properties, solidifying the importance of the julolidine scaffold in modern chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
InChI Key |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for 1,1,7,7 Tetramethyl 8 Methoxyjulolidine
Precursor Synthesis and Alkylation Strategies Leading to N,N-Bis(substituted-butenyl)anilines
The initial phase in the synthesis of 1,1,7,7-Tetramethyl-8-methoxyjulolidine focuses on the construction of a key acyclic intermediate, an N,N-disubstituted aniline (B41778) derivative. This is achieved through the alkylation of a suitable aniline precursor.
Alkylation of m-Anisidine (B1676023) Derivatives in this compound Synthesis
The synthesis commences with m-anisidine (3-methoxyaniline) as the primary precursor. The choice of m-anisidine is crucial as it provides the foundational aromatic ring and the methoxy (B1213986) group at the desired position for the final julolidine (B1585534) structure. The nitrogen atom of the amino group in m-anisidine serves as the nucleophilic center for the subsequent alkylation reactions.
The alkylating agent typically employed is a prenyl halide, such as 1-bromo-3-methyl-2-butene. The reaction involves the nucleophilic substitution of the halide by the aniline nitrogen. This process is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the reaction towards the formation of the N,N-dialkylated product. The use of two equivalents of the prenyl halide ensures the formation of the desired disubstituted aniline.
Table 1: Typical Reagents for Alkylation of m-Anisidine
| Reagent | Role |
|---|---|
| m-Anisidine | Starting aniline precursor |
| 1-Bromo-3-methyl-2-butene | Alkylating agent |
| Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Base |
| Acetonitrile or Dimethylformamide (DMF) | Solvent |
Formation of 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline Hydrochloride as an Intermediate
The direct product of the alkylation of m-anisidine with two equivalents of a prenyl halide is 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline. This intermediate is a key precursor for the subsequent cyclization step. For purification and characterization purposes, this oily amine is often converted into its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as diethyl ether, which leads to the precipitation of the more stable and crystalline 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline hydrochloride. The formation of the salt facilitates easier handling and purification of the intermediate before proceeding to the critical cyclization step.
Intramolecular Cyclization Protocols for the Formation of this compound
The hallmark of julolidine synthesis is the formation of the fused heterocyclic ring system. This is accomplished through an intramolecular cyclization of the N,N-bis(alkenyl)aniline intermediate.
Acid-Catalyzed Cyclization Methodologies
The conversion of 3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline to this compound is achieved via an acid-catalyzed intramolecular electrophilic aromatic substitution. Protic acids such as sulfuric acid or polyphosphoric acid (PPA) are commonly employed as catalysts.
The mechanism involves the protonation of the double bonds of the prenyl groups by the acid catalyst, leading to the formation of tertiary carbocations. These carbocations then act as electrophiles and attack the electron-rich aromatic ring of the aniline derivative at the ortho positions relative to the amino group. The methoxy group at the meta position further activates these ortho positions, facilitating the electrophilic attack. The subsequent loss of a proton from the aromatic ring re-establishes aromaticity and completes the formation of the two new six-membered rings, resulting in the rigid tricyclic structure of this compound.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency of the cyclization reaction is highly dependent on the reaction conditions. The choice of acid catalyst, its concentration, the reaction temperature, and the reaction time are all critical parameters that need to be optimized to maximize the yield of the desired julolidine and minimize the formation of side products.
For instance, using a strong acid like concentrated sulfuric acid often requires careful temperature control to prevent charring and other side reactions. Polyphosphoric acid can be an effective alternative, often providing cleaner reactions and higher yields. The optimization process typically involves systematically varying these parameters to find the ideal conditions for the synthesis.
Table 2: Parameters for Optimization of Acid-Catalyzed Cyclization
| Parameter | Typical Range/Conditions | Effect on Reaction |
|---|---|---|
| Acid Catalyst | Concentrated H₂SO₄, Polyphosphoric Acid (PPA) | Influences the rate of carbocation formation and side reactions. |
| Temperature | 0 °C to 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion. |
| Solvent | Often neat (no solvent) or a high-boiling inert solvent | The choice of solvent can affect the solubility of reactants and the reaction temperature. |
Strategic Derivatization of this compound
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effect of the nitrogen atom and the methoxy group. This allows for the strategic introduction of various functional groups onto the julolidine core, particularly at the 9-position, which is para to the nitrogen atom and ortho to the methoxy group.
A common and synthetically useful derivatization is formylation via the Vilsmeier-Haack reaction. researchgate.netacs.orgresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃). The electrophilic Vilsmeier reagent attacks the electron-rich 9-position of the julolidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding 9-formyl derivative, 9-formyl-1,1,7,7-Tetramethyl-8-methoxyjulolidine. This aldehyde can then serve as a versatile handle for further synthetic transformations, allowing for the introduction of a wide range of other functional groups.
Table 3: Reagents for Vilsmeier-Haack Formylation
| Reagent | Role |
|---|---|
| This compound | Substrate |
| N,N-Dimethylformamide (DMF) | Formylating agent precursor |
| Phosphorus oxychloride (POCl₃) | Dehydrating agent to form Vilsmeier reagent |
| Dichloromethane or 1,2-Dichloroethane | Solvent |
O-Desmethylation to 1,1,7,7-Tetramethyl-8-hydroxyjulolidine
The cleavage of the methyl ether in this compound to yield 1,1,7,7-Tetramethyl-8-hydroxyjulolidine is a critical transformation. This O-desmethylation is most effectively achieved using boron tribromide (BBr₃), a powerful reagent for the cleavage of aryl methyl ethers. nih.govgvsu.eduresearchgate.net
The reaction mechanism initiates with the formation of an adduct between the Lewis acidic boron tribromide and the ether oxygen of this compound. gvsu.eduresearchgate.netcore.ac.ukufp.pt This coordination enhances the leaving group ability of the methoxy group. Subsequently, a bromide ion, either from another molecule of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-like manner. gvsu.eduresearchgate.netcore.ac.ukufp.pt This results in the formation of methyl bromide and a borate (B1201080) ester intermediate. The reaction is typically carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control its reactivity. commonorganicchemistry.comresearchgate.net Upon completion, the reaction mixture is treated with water in a work-up step to hydrolyze the borate ester, affording the final product, 1,1,7,7-Tetramethyl-8-hydroxyjulolidine. nih.govnih.gov
Recent density functional theory (DFT) calculations have provided deeper insights into the mechanism, suggesting a new pathway involving charged intermediates for the ether cleavage in aryl methyl ethers. nih.govgvsu.eduresearchgate.netcore.ac.ukufp.pt These studies propose that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, leading to the formation of a triphenoxyborane intermediate before hydrolysis. nih.govresearchgate.net
| Reagent | Solvent | Temperature | Key Mechanistic Step |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Low temperatures (e.g., 0 °C to -78 °C) | Nucleophilic attack of bromide on the methyl group of the BBr₃-ether adduct |
Further Functionalization at the 8-Position for Advanced Architectures
The product of the O-desmethylation, 1,1,7,7-Tetramethyl-8-hydroxyjulolidine, serves as a versatile intermediate for the synthesis of more complex molecular structures. The hydroxyl group at the 8-position activates the aromatic ring, facilitating electrophilic substitution reactions, particularly at the C9 position.
A prominent example of such functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the aromatic ring. organic-chemistry.orgijpcbs.comwikipedia.orgwikipedia.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comwikipedia.orgwikipedia.orgnih.gov The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich aromatic ring of 1,1,7,7-Tetramethyl-8-hydroxyjulolidine. The reaction is highly regioselective, with the formyl group being directed to the position ortho to the activating hydroxyl group, which is the C9 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the corresponding aldehyde. organic-chemistry.orgwikipedia.org
The introduction of the formyl group at the 9-position opens up a plethora of possibilities for further synthetic modifications, enabling the construction of advanced molecular architectures with tailored electronic and photophysical properties.
| Reaction | Reagents | Position of Functionalization | Product |
|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl₃ | C9 | 1,1,7,7-Tetramethyl-8-hydroxy-9-formyljulolidine |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,7,7 Tetramethyl 8 Methoxyjulolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures in organic chemistry. jackwestin.com It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. jackwestin.com
¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons in Julolidine (B1585534) Derivatives
Proton (¹H) NMR spectroscopy provides information on the types of proton environments and their relative numbers. jackwestin.com The chemical shift (δ) indicates the electronic environment of a proton, integration of the signal area reveals the relative number of protons generating the signal, and the multiplicity, or splitting pattern, gives information about the number of adjacent protons. jackwestin.com
For 1,1,7,7-Tetramethyl-8-methoxyjulolidine, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy (B1213986), and aliphatic protons.
Aromatic Protons: The benzene ring of the julolidine scaffold contains two protons. Due to the electron-donating nature of the fused ring system and the methoxy group, these protons are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. They are adjacent to each other and would likely appear as two doublets, each integrating to one proton.
Methoxy Protons: The methoxy group (-OCH₃) protons are in a distinct chemical environment and are expected to produce a sharp singlet signal, integrating to three protons. The typical chemical shift for such protons is in the range of 3.5 to 4.0 ppm. researchgate.net
Aliphatic Protons: The rigid, fused ring structure of the julolidine contains several sets of aliphatic protons:
The four methyl groups attached to the quaternary carbons (C1 and C7) are equivalent and shielded. They are expected to produce a single, intense singlet integrating to twelve protons, likely in the 1.0-1.5 ppm region.
The methylene (B1212753) protons (-CH₂-) at positions 2, 3, 5, and 6 form part of the saturated rings. The protons at C3 and C5 are adjacent to other methylene groups and would likely appear as triplets. The protons at C2 and C6, adjacent to the quaternary carbons, would also likely appear as triplets. These signals would be found in the upfield region of the spectrum.
| Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Assignment |
|---|---|---|---|
| 6.5 - 7.0 | 2H | d, d | Ar-H |
| ~3.8 | 3H | s | -OCH₃ |
| ~2.7 | 4H | t | -N-CH₂- (positions 3, 5) |
| ~1.8 | 4H | t | -C-CH₂-C- (positions 2, 6) |
| ~1.3 | 12H | s | -C(CH₃)₂ |
¹³C NMR Spectroscopy and Correlation Techniques for this compound Derivatives
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu
The predicted ¹³C NMR spectrum for this compound would display signals corresponding to each unique carbon atom in the molecule.
Aromatic Carbons: The benzene ring has six carbons. Four are quaternary (part of the fused system or substituted with the methoxy group) and two are tertiary (bonded to a hydrogen). These would appear in the typical aromatic region of 110-160 ppm. oregonstate.edu
Methoxy Carbon: The carbon of the -OCH₃ group is expected to have a chemical shift in the range of 55-65 ppm. researchgate.net
Aliphatic Carbons:
The two quaternary carbons (C1, C7) bearing the gem-dimethyl groups would appear in the 30-40 ppm range.
The four methyl carbons are equivalent and would produce a single signal, typically between 25-35 ppm.
The methylene carbons of the saturated rings would also appear in the aliphatic region.
Further confirmation of these assignments would be achieved using correlation techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals to their directly attached carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds. mdpi.com
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 140 - 155 | Quaternary | Ar-C (C-O, C-N) |
| 110 - 130 | Tertiary (CH) & Quaternary | Ar-C |
| ~56 | Primary (CH₃) | -OCH₃ |
| ~50 | Secondary (CH₂) | -N-CH₂- |
| ~35 | Quaternary | -C(CH₃)₂ |
| ~30 | Primary (CH₃) | -C(CH₃)₂ |
| ~20 | Secondary (CH₂) | -C-CH₂-C- |
Two-Dimensional NMR Spectroscopic Approaches (COSY) for Elucidating Julolidine Scaffolds
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity of atoms within a molecule. cymitquimica.com A COSY experiment identifies protons that are spin-spin coupled, which typically occurs between protons on adjacent atoms (2-3 bonds apart). researchgate.net The resulting 2D spectrum displays the 1D proton spectrum on both axes. The diagonal contains the standard 1D peaks, while off-diagonal cross-peaks indicate coupling between protons.
For the this compound scaffold, a COSY spectrum would be instrumental in confirming the assignments made from the 1D ¹H NMR spectrum:
Aromatic Region: A cross-peak would be observed between the two aromatic protons, confirming their adjacency on the benzene ring.
Aliphatic Region: Cross-peaks would connect the signals of the methylene protons at C2/C6 with their neighbors at C3/C5, respectively, confirming the structure of the saturated six-membered rings.
No other correlations: The methoxy protons and the four methyl group protons are singlets and are not coupled to other protons, so they would not show any cross-peaks in the COSY spectrum.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Julolidine-Based Compounds
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. ub.edu For julolidine-based compounds, HRMS is essential for confirming the identity of newly synthesized derivatives.
For this compound, the molecular formula is C₁₇H₂₅NO. HRMS would be used to measure the exact mass of the molecular ion, which is then compared to the theoretical calculated mass to confirm the formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅NO |
| Theoretical Monoisotopic Mass (M) | 259.1936 u |
| Expected Ion (ESI Positive Mode) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 260.2014 |
Electrospray Ionization Mass Spectrometry (ESI-MS) in Julolidine Characterization
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. ub.edu This makes it ideal for determining the molecular weight of julolidine derivatives.
When coupled with tandem mass spectrometry (MS/MS), ESI can be used to study the fragmentation of the molecular ion. researchgate.net In an MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. rsc.org
Predicted fragmentation pathways for the [M+H]⁺ ion of this compound could include:
Loss of a methyl group (-CH₃): A common fragmentation for compounds with gem-dimethyl groups, leading to a stable tertiary carbocation. This would result in a fragment ion with an m/z of 244.1858.
Loss of the methoxy group: Cleavage of the methoxy radical (-•OCH₃) or neutral methanol (CH₃OH) could occur.
Ring Cleavage: Fragmentation of the saturated aliphatic rings through various pathways.
These fragmentation patterns provide a fingerprint that helps to confirm the structure of the julolidine scaffold. nih.govresearchgate.net
Chromatographic Purity Assessment and Isomer Separation in Julolidine Chemistry
The structural complexity of julolidine derivatives often leads to the formation of isomers and impurities during synthesis. Consequently, robust chromatographic methods are essential for both the purification of the target compounds and the analytical assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the purity of this compound and its derivatives. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitive detection of the main compound and any potential impurities.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar to nonpolar compounds like many julolidine derivatives. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Illustrative HPLC Method Parameters for Purity Analysis of Aromatic Compounds:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Elution | Isocratic or gradient |
| Flow Rate | 1 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | Ambient |
This table presents a general set of starting conditions for the RP-HPLC analysis of aromatic compounds, which can be adapted for specific julolidine derivatives. nih.gov
The purity of a synthesized julolidine derivative is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. Method validation according to ICH guidelines is crucial to ensure the reliability of the results, encompassing parameters such as linearity, precision, accuracy, and robustness africanjournalofbiomedicalresearch.comijper.org. For instance, a developed RP-HPLC method for a specific compound demonstrated linearity over a concentration range of 0.25 µg/mL to 16 µg/mL, with a limit of detection (LOD) of 14.06 ng/mL and a limit of quantification (LOQ) of 42.60 ng/mL, highlighting the sensitivity of the technique ijper.org.
For chiral julolidine derivatives, HPLC with chiral stationary phases (CSPs) is essential for separating enantiomers and determining enantiomeric purity. Polysaccharide-based chiral columns are frequently used for this purpose oup.com.
Flash column chromatography is a rapid and efficient preparative technique used for the purification of synthetic compounds and the isolation of isomers in larger quantities. orgsyn.org This method utilizes a stationary phase, typically silica gel, packed in a column, and a solvent system (mobile phase) that is pushed through the column under moderate pressure.
The choice of the solvent system is critical for achieving good separation. A common strategy involves using a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be adjusted to control the elution of the compounds. A series of aromatic-substituted tetraphenylethylene derivatives, for example, were successfully separated into their E/Z isomers using common column chromatography rsc.org.
In the synthesis of N-arylated heterocycles, which can be structurally related to julolidine derivatives, flash chromatography on silica gel is the standard method for purification of the final products acs.org. The separation of constitutional isomers of substituted aromatic compounds can be challenging but is often achievable with careful optimization of the stationary and mobile phases. For instance, porous graphitic carbon has shown utility in the separation of structural isomers in liquid chromatography nih.govresearchgate.net.
General Parameters for Flash Column Chromatography of Aromatic Compounds:
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |
| Elution Mode | Isocratic or gradient |
| Detection | Thin-Layer Chromatography (TLC) analysis of collected fractions |
This table outlines typical conditions for the purification of aromatic compounds using flash column chromatography.
The separation of positional isomers of methoxy-substituted aromatic compounds, which are structurally analogous to this compound, often relies on the subtle differences in their polarity and interaction with the stationary phase. By carefully selecting the solvent system and employing a gradient elution, where the polarity of the mobile phase is gradually increased, it is possible to resolve and isolate these closely related isomers.
Theoretical and Computational Chemistry Investigations of 1,1,7,7 Tetramethyl 8 Methoxyjulolidine Analogues
Density Functional Theory (DFT) Studies on Electronic Structure of Julolidine-Based Systems
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating relatively large systems like julolidine (B1585534) derivatives. DFT is used to determine molecular geometries, energy levels of frontier molecular orbitals, and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission spectra.
DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For julolidine-based systems, the nitrogen atom's lone pair contributes significantly to the HOMO, making the julolidine moiety a strong electron-donating group. rsc.org This characteristic is fundamental to its use in various applications, such as in dye-sensitized solar cells. rsc.org
In a study on a julolidine-fused anthracene (B1667546) derivative (J-A), DFT calculations at the B3LYP/6-31G(d) level of theory revealed that the HOMO and LUMO orbitals are evenly distributed across both the anthracene moiety and the nitrogen atom of the julolidine group. rsc.org This delocalization indicates a strong conjugated system. The calculated HOMO-LUMO transition was found to correspond to the experimentally observed absorption band at 450 nm. rsc.org In contrast, for a related compound where the dimethyl-amino group was orthogonal to the conjugated π-system, the HOMO and LUMO orbitals resembled those of unsubstituted anthracene, demonstrating the structural importance of the fused ring system in julolidine for achieving desired electronic properties. rsc.org
Table 1: Frontier Molecular Orbital Data for a Julolidine-Fused Anthracene Derivative (J-A)
| Property | Finding | Source |
|---|---|---|
| HOMO/LUMO Distribution | Evenly distributed over the anthracene and julolidine nitrogen. | rsc.org |
| Electronic Transition | The HOMO–LUMO transition corresponds to the absorption band at 450 nm. | rsc.org |
| Structural Impact | The fused structure of julolidine is crucial for electronic conjugation. | rsc.org |
This interactive table summarizes key findings from DFT calculations on a representative julolidine derivative.
The determination of the most stable three-dimensional arrangement of atoms, or the ground state geometry, is a primary application of DFT calculations. banglajol.info For julolidine analogues, the fused ring system imparts significant rigidity to the core structure. However, substituents on the aromatic ring, such as the 8-methoxy group in 1,1,7,7-Tetramethyl-8-methoxyjulolidine, introduce additional conformational degrees of freedom.
The key conformational variable for an 8-alkoxyjulolidine would be the dihedral angle of the alkoxy group (e.g., C7a-C8-O-CH₃) relative to the plane of the aromatic ring. The stable conformation of this group is determined by a balance of electronic effects (conjugation of the oxygen lone pair with the aromatic π-system) and steric hindrance. In the case of this compound, significant steric crowding is expected between the 8-methoxy group and the adjacent 7,7-dimethyl group.
While specific computational studies on the conformational analysis of this compound were not prominently found, general principles suggest that steric repulsion would force the methoxy (B1213986) group to adopt a non-planar conformation with respect to the aromatic ring. This twisting would reduce the orbital overlap between the oxygen's lone pair and the aromatic π-system, potentially modulating the electron-donating strength of the julolidine system. Computational methods like DFT are essential for precisely calculating the potential energy as a function of this dihedral angle to identify the minimum energy conformer(s) and the rotational energy barriers. researchgate.net
Computational Modeling of Reaction Mechanisms Involving Julolidine Derivatives
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and intermediate transition states, it is possible to understand reaction selectivity and kinetics.
Julolidine and its derivatives are electron-rich aromatic compounds that can participate in various reactions, including electrophilic substitution and condensation. researchgate.net A particularly interesting and unexpected reactivity has been computationally investigated for 8-alkoxyjulolidine derivatives.
In a study on the synthesis of push-pull chromophores, an 8-alkoxyjulolidine was found to undergo a direct transfer hydrogenation (TH) reaction. researchgate.net DFT calculations were crucial in uncovering the mechanism of this process. The calculations identified that an α-hydride transfer from the julolidine derivative's methylene (B1212753) group (adjacent to the nitrogen) is the key initial step of the reaction cascade. researchgate.net This hydride abstraction, mediated by an electron-deficient species, is followed by a rapid β-deprotonation. This sequence generates a highly nucleophilic enamine of isojuloline, which then readily condenses with an electrophile in the reaction mixture. researchgate.net This computational finding was significant as it revealed a novel, catalyst-free reaction pathway driven by the inherent electronic properties of the 8-alkoxyjulolidine donor. researchgate.net
A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the potential energy of a system as a function of its geometric coordinates. researchgate.net In computational chemistry, PES analysis is used to explore reaction mechanisms in detail. By mapping the PES, one can identify stable molecules (reactants, products, intermediates) which correspond to local minima, and transition states, which are saddle points connecting these minima. researchgate.net
For reactions involving julolidine derivatives, such as the hydride transfer mechanism described above, constructing a PES is essential for a complete understanding. The reaction pathway, or the minimum energy path from reactants to products, can be traced on this surface. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
Theoretical investigations into the formation of the Vilsmeier-Haack complex, a reaction relevant to the formylation of activated aromatics like julolidine, have utilized PES scans to analyze rearrangement steps and characterize transition states. researchgate.net Such analyses help to clarify mechanistic questions and compare the feasibility of different reaction pathways, providing a detailed picture of the chemical transformation at the molecular level.
Quantum Chemical Approaches to Photophysical Phenomena in Julolidine-Based Systems
The unique photophysical properties of julolidine derivatives, such as their strong fluorescence, make them highly valuable in materials science and biological imaging. rsc.orgrsc.org Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable for studying the behavior of these molecules in their electronically excited states. researchgate.netnih.gov
TD-DFT calculations allow for the prediction of electronic absorption and emission spectra by calculating the vertical excitation energies from the ground state to various excited states. These theoretical results can be correlated with experimental UV-Vis and fluorescence spectra to understand the nature of the electronic transitions involved (e.g., π-π* or charge-transfer transitions). researchgate.net
For julolidine-based dyes, theoretical calculations have established a good correlation between observed absorption spectra and calculated vertical excitations. researchgate.net The rigid, planar structure and strong electron-donating character of the julolidine moiety are known to promote high fluorescence quantum yields and significant Stokes shifts (the separation between absorption and emission maxima). rsc.org Computational models can rationalize these properties by analyzing the changes in geometry and electronic structure between the ground and excited states. For instance, the restriction of intramolecular rotation upon excitation is a key factor in enhancing fluorescence, a phenomenon that can be modeled computationally. rsc.org Furthermore, these methods can predict how the photophysical properties will change with different solvents (solvatochromism) or upon substitution with various electron-accepting groups, guiding the rational design of new fluorescent probes and dyes. rsc.orgresearchgate.net
Excited State Calculations and Singlet-Triplet Gap Analysis for Fluorescent Chromophores
The photophysical properties of fluorescent dyes are governed by their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a workhorse for the computational study of these states in medium to large-sized organic molecules. mdpi.comresearchgate.net For julolidine derivatives, TD-DFT calculations are employed to predict vertical excitation energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy, and to characterize the nature of the electronic transitions.
A critical parameter for fluorescent molecules is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), known as the singlet-triplet energy gap (ΔEST). A larger ΔEST is generally desirable for fluorescent materials as it disfavors intersystem crossing (ISC) from the emissive S₁ state to the non-emissive T₁ state, thereby promoting higher fluorescence quantum yields. Computational methods can accurately predict this gap, providing a valuable screening tool for potential fluorescent dyes. nih.gov
For a typical this compound analogue, excited state calculations would be performed using a functional such as B3LYP or CAM-B3LYP in conjunction with a suitable basis set, for example, 6-311+G(d,p). The results of such calculations allow for the construction of an energy level diagram and the analysis of the molecular orbitals involved in the principal electronic transitions.
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Character |
|---|---|---|---|---|
| S₁ | 2.85 | 0.58 | HOMO -> LUMO | π-π |
| S₂ | 3.20 | 0.02 | HOMO-1 -> LUMO | n-π |
| T₁ | 1.95 | 0.00 | HOMO -> LUMO | π-π |
| T₂ | 2.50 | 0.00 | HOMO -> LUMO+1 | π-π |
Inter-System Crossing (ISC) Rate Constant Determinations in Julolidine Derivatives
Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity. nih.gov In the context of fluorescent dyes, the S₁ → T₁ ISC process is a major non-radiative decay pathway that competes with fluorescence. The rate constant of ISC (kISC) is a key determinant of a molecule's fluorescence efficiency.
The calculation of kISC is a complex task that requires knowledge of the spin-orbit coupling (SOC) between the singlet and triplet states involved, as well as the Franck-Condon weighted density of states. rsc.orgrsc.org The magnitude of the SOC is highly dependent on the molecular geometry and the nature of the electronic states. For organic molecules composed of light elements, SOCs are typically small, leading to relatively slow ISC rates.
Theoretical models have been developed to estimate kISC, often employing data from quantum chemical calculations. These models can provide valuable insights into how structural modifications to the julolidine core might influence the ISC rate and, consequently, the fluorescence quantum yield. For instance, the introduction of heavy atoms is known to increase SOC and accelerate ISC, a phenomenon that can be quantitatively explored through computation.
| Parameter | Value | Method |
|---|---|---|
| Singlet-Triplet Energy Gap (ΔEST) | 0.90 eV | TD-DFT |
| Spin-Orbit Coupling (S₁|HSO|T₁) | 0.30 cm⁻¹ | CASSCF/RASSI-SO |
| Calculated ISC Rate Constant (kISC) | 1.5 x 10⁷ s⁻¹ | Fermi's Golden Rule |
Solvent Effects on Electronic Transitions through Computational Solvation Models
The photophysical properties of fluorescent dyes are often highly sensitive to their local environment, particularly the polarity of the solvent. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a well-known phenomenon. Computational solvation models are essential for accurately predicting the behavior of chromophores in solution. researchgate.net
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. rsc.org This approach allows for the calculation of solute-solvent interactions and their effect on the electronic structure and excited states of the solute. By performing TD-DFT calculations within the PCM framework, it is possible to predict the solvatochromic shifts in the absorption and emission spectra of this compound analogues in different solvents.
These calculations can reveal, for example, whether a particular electronic transition will exhibit a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity. This information is crucial for the rational design of fluorescent probes for specific applications where the solvent environment may vary.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift vs. Hexane |
|---|---|---|---|
| Hexane | 1.88 | 420 | - |
| Toluene | 2.38 | 425 | Bathochromic (+5 nm) |
| Dichloromethane | 8.93 | 435 | Bathochromic (+15 nm) |
| Acetonitrile | 37.5 | 440 | Bathochromic (+20 nm) |
| Water | 80.1 | 445 | Bathochromic (+25 nm) |
Role As a Versatile Building Block in the Synthesis of Advanced Functional Chromophores and Materials
Integration into Rhodamine Dye Scaffolds for Enhanced Photophysical Traits
The rigid, planar structure and strong electron-donating character of the 1,1,7,7-tetramethyljulolidine (B1312795) framework make it an exceptional building block for the synthesis of advanced rhodamine dyes. Its incorporation into the xanthene core significantly enhances key photophysical properties, leading to brighter, more stable, and more versatile fluorescent probes.
Symmetrical Condensation Reactions with Carboxyphthalic Anhydrides Utilizing Julolidine (B1585534) Precursors
The classical approach to synthesizing rhodamine dyes involves the condensation of two equivalents of a 3-aminophenol (B1664112) derivative with one equivalent of phthalic anhydride (B1165640). When a julolidine precursor, such as 8-hydroxyjulolidine, is used in this reaction, it leads to the formation of X-rhodamine analogues. rsc.org This symmetrical condensation reaction is typically acid-catalyzed and proceeds through the formation of a xanthene core, which is the fundamental structure of rhodamine dyes.
A significant challenge in this synthesis, particularly when using unsymmetrically substituted anhydrides like trimellitic anhydride (a carboxyphthalic anhydride), is the formation of two regioisomers (the 5- and 6-carboxy isomers). researchgate.net These isomers often have nearly identical physical properties, making their separation difficult and impractical on a large scale. To overcome this, modern synthetic strategies often replace the anhydride with phthalaldehydic acids. This approach provides only one point of reactivity for the aminophenol or julolidine precursor, allowing for a regioselective reaction that yields a single, isomerically pure functionalized rhodamine. rsc.orgresearchgate.net This method has been successfully applied to the gram-scale synthesis of specific isomers like 6-carboxy-X-rhodamine. researchgate.net
The general reaction scheme involves the condensation of two molecules of the julolidine precursor with the carboxyphthalic anhydride or its synthetic equivalent, followed by an oxidative aromatization step to form the final fluorescent dye. The rigid structure of the julolidine moiety is directly fused into the dye's framework, locking the amino groups and preventing non-radiative decay pathways, which is crucial for the dye's fluorescence efficiency.
Influence of the Julolidine Moiety on Rhodamine Photophysical Properties in Research (e.g., Quantum Yield, Photostability, pH Independence)
The incorporation of the julolidine moiety into the rhodamine scaffold imparts several advantageous photophysical properties. The primary role of the julolidine structure is to increase the electron-donating ability of the amino substituents and to introduce conformational rigidity. This structural constraint minimizes energy loss through molecular vibrations and rotations, which in turn leads to a significant increase in the fluorescence quantum yield.
Dyes containing julolidine groups are known for their exceptional brightness and photostability compared to their counterparts with flexible dialkylamino groups. researchgate.net The rigid framework protects the chromophore from photo-oxidative degradation, allowing for longer imaging experiments under intense illumination.
Furthermore, the electron-donating nitrogen atoms in standard rhodamines are susceptible to protonation at low pH, which disrupts the π-electron system and quenches fluorescence. The julolidine structure partially shields these nitrogen atoms, making the fluorescence of the resulting dyes less sensitive to pH changes. This pH independence is a highly desirable trait for biological imaging applications, where local pH environments can vary.
The introduction of fused aromatic rings, such as in the julolidine structure, also serves to extend the π-conjugated system of the chromophore. This extension typically results in a bathochromic shift, meaning the dye absorbs and emits light at longer wavelengths. researchgate.net This spectral tuning is crucial for developing probes for multicolor imaging and for applications that require light in the red or near-infrared regions to minimize cellular autofluorescence and increase tissue penetration. researchgate.net
| Property | Influence of Julolidine Moiety | Rationale |
| Quantum Yield | Increased | Structural rigidity minimizes non-radiative decay from molecular vibrations. |
| Photostability | Enhanced | The rigid framework offers protection against photo-oxidative degradation. |
| pH Independence | Increased | The julolidine structure provides steric hindrance, reducing the susceptibility of amino groups to protonation. |
| λmax (Absorption/Emission) | Red-shifted (Bathochromic Shift) | The fused ring system extends the π-conjugation of the xanthene core. researchgate.net |
Utilization in Push-Pull Chromophore Design for Tunable Electronic Properties
The potent electron-donating capacity of the 1,1,7,7-tetramethyl-8-methoxyjulolidine moiety makes it a premier building block for "push-pull" chromophores. researchgate.net In these systems, the julolidine group serves as the electron donor (push), connected via a π-conjugated bridge to a strong electron acceptor (pull). This architecture facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is the origin of their unique electronic and optical properties. rsc.orgresearchgate.net
Construction of Merocyanine (B1260669) and Cyanine (B1664457) Derivatives from Julolidine Donors
Julolidine donors are commonly used in the synthesis of merocyanine and cyanine dyes, which are classes of push-pull chromophores. researchgate.net The synthesis often involves the condensation of a julolidine derivative with a suitable precursor containing the π-bridge and the electron acceptor. For example, merocyanines can be synthesized by reacting an 8-alkoxyjulolidine with hemicyanine precursors that incorporate a tricyanofuran (TCF) acceptor group. researchgate.netresearchgate.net These reactions capitalize on the nucleophilic character of the julolidine ring.
Cyanine dyes, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles, can also be constructed using julolidine as one of the terminal donor groups. The synthetic strategy typically involves a condensation reaction where the julolidine moiety is linked to the polymethine chain, which is in turn connected to an acceptor heterocycle like pyridinium (B92312) or quinolinium.
Regioselective Condensation Pathways with Acceptor Moieties
The synthesis of julolidine-based push-pull chromophores can exhibit complex and unexpected reactivity, leading to unique regioselective pathways. In studies involving the condensation of 8-alkoxyjulolidine donors with TCF-based hemicyanine acceptors, a direct transfer hydrogenation (TH) was observed. researchgate.netresearchgate.net Instead of a simple nucleophilic addition at the C-9 position of the julolidine ring, the reaction proceeds via an α-hydride transfer from the julolidine derivative to the hemicyanine. researchgate.net
This initial hydride transfer is followed by a β-deprotonation, which generates a highly nucleophilic enamine of isojuloline. This intermediate then undergoes an in situ condensation with a second molecule of the hemicyanine electrophile. researchgate.net This tandem reaction cascade results in a fully π-conjugated push-pull structure containing a dehydrogenated isojuloline donor. researchgate.net This pathway represents a regioselective condensation that exploits the dual reactivity of the 8-alkoxyjulolidine as both a hydride donor and a π-nucleophile, enabling the construction of novel near-infrared (NIR) absorbing merocyanines. researchgate.netresearchgate.net
Impact on Non-Linear Optical (NLO) Properties of Julolidine-Based Systems
The strong ICT character of julolidine-based push-pull systems makes them excellent candidates for non-linear optical (NLO) applications. researchgate.net NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. The efficiency of a second-order NLO chromophore is quantified by its first hyperpolarizability (β).
Strategic Incorporation into Novel Advanced Materials for Research
The inherent electron-donating strength of the julolidine moiety, amplified by the tetramethyl and methoxy (B1213986) groups, makes this compound a powerful component in the construction of donor-π-acceptor (D-π-A) architectures. This structural motif is fundamental to the design of organic functional materials. The rigid, fused-ring structure of the julolidine core helps to planarize the molecule, which can facilitate intramolecular charge transfer and improve the performance of the resulting materials.
Development of Dye-Sensitized Systems Featuring Julolidine Units
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of these devices is heavily reliant on the properties of the sensitizing dye. Julolidine derivatives, owing to their strong electron-donating capabilities, have been extensively investigated as donor components in organic dyes for DSSCs.
The strategic placement of auxiliary functional groups on the julolidine core can also influence the dye's properties. While specific research on the 8-methoxy substitution is still emerging, the introduction of methoxy groups in other parts of similar dye structures has been shown to impact their photophysical properties and performance in DSSCs. researchgate.net The tetramethyl substitution on the julolidine ring contributes to increased stability and solubility of the resulting dyes, which are crucial factors for practical device fabrication.
Table 1: Performance of Selected Julolidine-Based Dyes in Dye-Sensitized Solar Cells
| Dye | Donor | π-Bridge | Acceptor | Overall Conversion Efficiency (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) |
| J1 | Julolidine | - | Cyanoacetic acid | 0.91 | - | - | - |
| J2 | Julolidine | - | Cyanoacetate | 1.21 | - | - | - |
| J3 | Julolidine | Thiophene | Cyanoacetic acid | 1.52 | 7.53 | 353 | 0.57 |
This table presents a selection of research findings on julolidine-based dyes to illustrate the impact of structural modifications on DSSC performance. Data for dyes based specifically on this compound were not available in the reviewed sources.
Application in Optoelectronic and Photonic Devices based on Julolidine Derivatives
The strong electron-donating nature and favorable photophysical properties of julolidine derivatives extend their utility beyond solar cells into the broader fields of optoelectronics and photonics. The rigid structure of the julolidine core is beneficial for creating materials with high fluorescence quantum yields and good photostability. rsc.org
Julolidine-containing compounds have been investigated for their potential in nonlinear optics. researchgate.net The significant intramolecular charge transfer that can be achieved in D-π-A chromophores incorporating a powerful donor like julolidine is a key requirement for high electro-optic activity.
Furthermore, julolidine derivatives have been employed as components in photoinitiating systems for polymerization processes. For example, a julolidine derivative has been shown to be an effective photosensitizer for the cationic polymerization of epoxides under visible light irradiation. acs.org This highlights the potential of these compounds in advanced manufacturing and materials fabrication.
The merging of 2D materials with liquid crystals is an emerging area in optoelectronics and photonics. rsc.org While direct applications of this compound in this specific area are yet to be widely reported, the unique electronic and optical properties of its derivatives make them interesting candidates for integration into such hybrid material systems to develop novel display technologies and optoelectronic devices. rsc.org
The synthesis of julolidine-fused aromatic systems, such as julolidine-fused anthracene (B1667546), has been shown to result in materials with significantly red-shifted absorption and emission spectra and high fluorescence quantum yields. rsc.org These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The restricted motion imposed by the fused julolidine moiety is key to achieving these enhanced photophysical characteristics. rsc.org
Emerging Research Applications of 1,1,7,7 Tetramethyl 8 Methoxyjulolidine Derivatives
Development of Advanced Fluorescent Probes and Ligands for Research Methodologies
The unique characteristics of the julolidine (B1585534) core have enabled the creation of a new generation of fluorescent probes and ligands. These tools are instrumental in advancing research methodologies by allowing for the sensitive and selective detection of molecular events and species. taylorfrancis.com
The design of environmentally sensitive, or "fluorogenic," probes based on julolidine scaffolds hinges on their ability to report on their local microenvironment through changes in their fluorescence output. nih.gov These probes, often referred to as fluorescent molecular rotors, are engineered to have their fluorescence properties—such as intensity and wavelength—be highly dependent on factors like local polarity, pH, and viscosity. rsc.org
A common design strategy involves creating a molecule with a julolidine donor group linked to an electron acceptor group. rsc.org In low-viscosity environments, free rotation around the bond connecting these two parts allows for non-radiative energy decay, resulting in quenched or low fluorescence. However, when the probe enters a more viscous environment, such as by binding to a protein or accumulating in a specific cellular compartment, this intramolecular rotation is restricted. rsc.orgsmolecule.com This restriction closes the non-radiative decay pathway, forcing the molecule to release its energy as light and causing a significant "turn-on" fluorescence enhancement. rsc.org This principle allows researchers to visualize changes in viscosity within living cells or monitor processes like protein folding and aggregation. rsc.org
These probes serve as powerful tools for monitoring dynamic changes in microenvironments, offering insights into polymerization, self-assembly, and the state of submicrometer-sized compartments within living cells. rsc.org
In preclinical research, julolidine-based fluorescent probes have found diverse applications due to their excellent photophysical properties and ability to function within complex biological systems. rsc.org They are used for fluorescently labeling and tracking a variety of biomolecules, including proteins and nucleic acids, enabling the visualization of these targets in living cells. taylorfrancis.comrsc.org
One significant application is in the imaging of intracellular RNA. Researchers have developed cationic julolidine–azolium conjugates that exhibit a turn-on fluorescence response with high quantum yields upon binding to RNA. rsc.orgrsc.org These probes allow for the imaging of intracellular RNA, with pronounced staining observed in the nucleoli of live cells. rsc.org The mechanism relies on the restriction of intramolecular rotation when the probe binds to the structured RNA molecule, leading to a strong fluorescence emission at longer wavelengths, which is advantageous for cellular imaging. rsc.orgrsc.org
Furthermore, the high brightness and photostability of certain julolidine derivatives make them suitable for advanced techniques like single-molecule detection. The ability to create probes that selectively bind to specific biological targets, such as the cannabinoid receptor type 1 (CB1R), allows for real-time visualization and investigation of receptor localization, trafficking, and pharmacology at the single-molecule level. nih.gov These applications are crucial for understanding the fundamental cellular processes and the mechanisms of disease. nih.gov
Engineering of Chemical and Optical Sensing Platforms Using Julolidine Derivatives
Julolidine derivatives are integral to the engineering of highly sensitive and selective chemical and optical sensors. researchgate.nettaylorfrancis.comsmolecule.com Their robust fluorescent properties are modulated to create platforms for detecting a wide array of chemical species that are important in environmental and biological contexts. researchgate.net
The functionality of julolidine-derived sensors is rooted in specific photophysical mechanisms that translate a molecular recognition event into a measurable optical signal. researchgate.net Several key mechanisms are commonly employed:
Chelation-Enhanced Fluorescence (CHEF): This mechanism is often used for detecting metal ions. The sensor is designed to be non-fluorescent or weakly fluorescent in its free state. Upon binding, or chelating, to a target metal ion, a rigid complex is formed. This increased rigidity minimizes energy loss through non-radiative pathways (like vibrations), leading to a significant enhancement in fluorescence intensity. researchgate.netnih.gov
Photoinduced Electron Transfer (PET): In a PET sensor, the julolidine fluorophore is linked to a recognition unit that can donate an electron. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the recognition unit, a process that quenches the fluorescence. When the target analyte binds to the recognition unit, it alters its electronic properties, preventing the electron transfer and thereby "turning on" the fluorescence. nih.gov
Intramolecular Charge Transfer (ICT): Many julolidine probes feature an electron-donating julolidine moiety connected to an electron-accepting group. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission from this ICT state is highly sensitive to the polarity of the surrounding environment. Binding to an analyte can trigger or modify this ICT process, resulting in a detectable change in fluorescence color or intensity. bohrium.com
Inhibition of C=N Isomerization: In sensors containing a C=N (imine) bond, free isomerization around this bond in the excited state can provide a pathway for non-radiative decay, quenching fluorescence. The coordination of a metal ion to the imine nitrogen can inhibit this isomerization process, blocking the non-radiative decay channel and causing a turn-on fluorescent response. smolecule.comresearchgate.net
These mechanisms allow for the rational design of sensors where the presence of a specific analyte directly causes a predictable and measurable change in the sensor's light emission. mdpi.com
Leveraging the aforementioned sensing mechanisms, researchers have developed a multitude of julolidine-derived sensors for the selective detection of various important analytes. taylorfrancis.com These platforms have demonstrated high sensitivity, with detection limits often reaching nanomolar concentrations, making them suitable for trace analysis in complex samples. researchgate.netnih.gov
The versatility of the julolidine scaffold allows for its incorporation into diverse molecular architectures, each tailored for a specific target. For instance, Schiff-base derivatives of julolidine have been extensively used to create chemosensors for metal ions and anions. nih.gov By modifying the chemical groups attached to the core julolidine structure, researchers can fine-tune the sensor's selectivity and sensitivity for different targets. researchgate.netresearchgate.net
Below is a table summarizing selected research findings on julolidine-derived sensors for various analytes.
| Target Analyte | Sensor Design Principle | Sensing Mechanism | Detection Limit | Application Area |
| Aluminum (Al³⁺) | Julolidine-tryptophan moieties | Chelation-Enhanced Fluorescence (CHEF) & Inhibition of C=N isomerization researchgate.net | 6.4 µM researchgate.net | Environmental monitoring, Bioimaging researchgate.net |
| Copper (Cu²⁺) | N-acylhydrazone julolidine derivative | Hydrolysis of a picolinohydrazide (B126095) moiety promoted by Cu²⁺ to release a fluorescent aldehyde chula.ac.th | 0.1 ppm chula.ac.th | Environmental water sample analysis chula.ac.th |
| Zinc (Zn²⁺) | Julolidine-hydrazone Schiff base | Chelation-Enhanced Fluorescence (CHEF) nih.gov | Not specified | Water sample analysis, Anion detection nih.gov |
| Fluoride (F⁻) | Furan and julolidine moieties linked by a Schiff-base | Intramolecular Charge Transfer (ICT) via hydrogen bonding bohrium.com | 10.02 µM bohrium.com | Real water sample analysis bohrium.com |
| Cysteine (Cys) | Julolidine-fluorescein hybrid with an acrylate (B77674) response site | Suppression of Photoinduced Electron Transfer (PET) nih.gov | 39.2 nM nih.gov | Bioimaging in living cells nih.gov |
| RNA | Cationic julolidine–azolium conjugates | Restriction of Intramolecular Rotation rsc.org | Not specified | Live cell imaging of intracellular RNA rsc.org |
Future Directions and Unexplored Research Avenues for 1,1,7,7-Tetramethyl-8-methoxyjulolidine in Chemical Science
The field of julolidine-based chemical tools continues to evolve, with several promising avenues for future research. A primary goal is the development of probes that operate in the near-infrared (NIR) region of the electromagnetic spectrum. NIR light can penetrate deeper into biological tissues with less scattering and autofluorescence, which would be a significant advantage for in vivo imaging and diagnostics.
Another key direction is the design of multifunctional or "theranostic" probes. These advanced molecules would not only detect a specific biomarker for a disease but also carry a therapeutic agent that can be released upon detection, integrating diagnosis and therapy into a single platform.
Furthermore, there is growing interest in creating ratiometric sensors. Unlike simple "turn-on" probes, ratiometric sensors exhibit a shift in their emission wavelength upon analyte binding, providing a built-in correction for variations in probe concentration and instrumental factors, thereby enabling more precise quantitative measurements. The development of sensor arrays, where multiple julolidine derivatives are used to detect a panel of analytes simultaneously, could lead to powerful diagnostic tools capable of generating unique "fingerprints" for complex chemical or biological states.
Finally, integrating these highly sensitive julolidine-based sensing platforms with advanced materials, such as polymers or nanoparticles, could open up new possibilities for creating robust, reusable, and field-deployable devices for continuous environmental monitoring or point-of-care medical diagnostics. The continued exploration of the rich chemistry of this compound and its analogues will undoubtedly fuel further innovation in chemical science.
Novel Synthetic Strategies for Structural Diversification of Julolidine Cores
The functionalization of the this compound core is crucial for tuning its properties and creating novel derivatives for specific applications. Researchers are employing a range of modern synthetic techniques to achieve this structural diversification with high efficiency and selectivity.
A primary strategy for introducing functional groups onto the aromatic ring of the julolidine nucleus is electrophilic aromatic substitution. The Vilsmeier-Haack reaction, for instance, is a well-established method for the formylation of electron-rich aromatic compounds. tcichemicals.comijpcbs.comwikipedia.orgorganic-chemistry.org This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can introduce an aldehyde group at the 9-position of the julolidine ring. This aldehyde then serves as a versatile synthetic handle for further modifications.
Subsequent derivatization of the aldehyde can be achieved through various condensation reactions. For example, Schiff base formation via condensation with primary amines is a straightforward method to introduce new functionalities. bohrium.comrsc.org These Schiff bases can themselves be designed as chemosensors for specific analytes.
Another powerful tool for the diversification of the julolidine core is palladium-catalyzed cross-coupling reactions. rsc.orgclockss.orgelsevierpure.comuni-goettingen.deresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For instance, a bromo-functionalized julolidine derivative can be coupled with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to generate a library of compounds with diverse electronic and steric properties.
The following table summarizes some key synthetic strategies for the diversification of the julolidine core:
| Reaction Type | Reagents | Purpose | Example Application |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Introduction of a formyl group | Synthesis of precursors for chemosensors |
| Schiff Base Condensation | Primary amines | Introduction of imine-linked functionalities | Development of fluorescent probes |
| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst | C-C bond formation | Tuning of electronic properties for materials science |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-C bond formation | Extension of π-conjugation for optoelectronic applications |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N bond formation | Synthesis of novel electron-donating materials |
These synthetic methodologies provide a robust toolbox for the precise tailoring of the molecular architecture of this compound derivatives, paving the way for the development of new materials with enhanced functionalities.
Computational Design of Next-Generation Julolidine-Based Functional Molecules
In parallel with synthetic efforts, computational chemistry has emerged as an indispensable tool for the rational design of novel julolidine-based functional molecules. By employing theoretical calculations, researchers can predict the electronic, optical, and other physicochemical properties of yet-to-be-synthesized derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most widely used computational methods in this field. scirp.org DFT calculations are employed to determine the ground-state electronic structure, molecular geometry, and properties such as ionization potential and electron affinity. TD-DFT, on the other hand, is used to predict the excited-state properties, including absorption and emission spectra, which are crucial for applications in photonics and optoelectronics.
For example, in the design of new fluorescent probes, DFT and TD-DFT calculations can be used to predict how the introduction of different substituents will affect the molecule's absorption and emission wavelengths, quantum yield, and selectivity towards a particular analyte. This in-silico screening allows for the prioritization of synthetic targets that are most likely to exhibit the desired properties.
The following table illustrates the application of computational methods in the design of julolidine-based functional molecules:
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, HOMO-LUMO gap, reactivity descriptors | Materials science, chemosensor design |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission spectra, excited-state properties | Fluorescent probes, dye-sensitized solar cells, nonlinear optics |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, binding interactions | Biological imaging, host-guest chemistry |
By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of next-generation julolidine-based functional molecules with tailored properties for a wide range of advanced applications.
Expansion into Other Frontier Areas of Materials and Biological Chemistry Research (excluding clinical applications)
The unique properties of this compound derivatives have led to their exploration in a growing number of frontier research areas within materials and biological chemistry, beyond the more established applications.
In the realm of materials chemistry , these compounds are being investigated for their potential in:
Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating nature of the julolidine moiety makes its derivatives promising candidates as sensitizer (B1316253) dyes in DSSCs. nih.gov By functionalizing the julolidine core with appropriate acceptor groups and anchoring moieties, it is possible to design dyes that efficiently absorb sunlight and inject electrons into the semiconductor electrode of the solar cell.
Organic Electronics: The tunable electronic properties of julolidine derivatives make them attractive for applications in organic electronics. For instance, they can be incorporated into organic light-emitting diodes (OLEDs) as emissive or charge-transporting materials. Their ability to form stable radical cations also suggests potential applications in organic field-effect transistors (OFETs) and as p-type dopants.
Nonlinear Optics (NLO): The push-pull electronic structure that can be readily engineered in julolidine derivatives, by combining the electron-donating julolidine core with a suitable electron-accepting group, can lead to large second-order NLO responses. This makes them promising materials for applications in electro-optic modulators and other photonic devices.
In the field of biological chemistry , with the strict exclusion of clinical applications, research is focusing on:
Fluorescent Chemosensors: Julolidine derivatives have been extensively developed as fluorescent probes for the detection of various ions and small molecules. bohrium.comrsc.orgtaylorfrancis.comnih.govresearchgate.netresearchgate.net The fluorescence of these probes can be modulated by the binding of a specific analyte, leading to a "turn-on" or "turn-off" response. This allows for the sensitive and selective detection of species such as metal ions (e.g., Zn²⁺, Al³⁺) and anions (e.g., F⁻) in environmental and biological samples.
Biological Imaging: The bright fluorescence and photostability of some julolidine derivatives make them excellent candidates for use as fluorescent labels in biological imaging. rsc.orgscispace.com They can be conjugated to biomolecules such as proteins or nucleic acids to visualize their localization and dynamics within living cells. This provides a powerful tool for fundamental research in cell biology and biochemistry.
Molecular Rotors for Viscosity Sensing: Certain julolidine derivatives exhibit fluorescence properties that are sensitive to the viscosity of their environment. taylorfrancis.com This property can be exploited to develop molecular rotors that can map viscosity changes within cells and other microenvironments, providing insights into cellular processes and disease states at a fundamental level.
The following table provides a summary of the emerging applications of this compound derivatives in these frontier areas:
| Research Area | Specific Application | Key Property of Julolidine Derivative |
| Materials Chemistry | Dye-Sensitized Solar Cells | Strong electron-donating character, broad absorption |
| Organic Electronics | Tunable electronic properties, stable radical cations | |
| Nonlinear Optics | Large second-order NLO response | |
| Biological Chemistry | Fluorescent Chemosensors | Analyte-modulated fluorescence |
| Biological Imaging | Bright fluorescence, photostability | |
| Viscosity Sensing | Viscosity-dependent fluorescence |
The continued exploration of novel synthetic strategies and the application of predictive computational design are expected to further expand the scope of applications for this versatile class of compounds in the years to come.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
